molecular formula C56H79ClN12O6S2 B10821828 SHP2 protein degrader-2

SHP2 protein degrader-2

Cat. No.: B10821828
M. Wt: 1115.9 g/mol
InChI Key: XJSPAQRZSJUBLB-ISSNAGQGSA-N
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Description

SHP2 protein degrader-2, also known as SHP2-D26, is a proteolysis targeting chimera (PROTAC) designed to target and degrade the SHP2 protein. SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene, plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The degradation of SHP2 has emerged as a promising therapeutic strategy, particularly in cancer treatment, due to its involvement in multiple oncogenic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHP2 protein degrader-2 involves the design and creation of a bifunctional molecule that links a SHP2-targeting ligand to an E3 ligase ligand. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: SHP2 protein degrader-2 undergoes several key reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of SHP2 protein degrader-2 involves:

    Binding to SHP2: The SHP2-targeting ligand binds to the SHP2 protein.

    Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ligase to the SHP2 protein.

    Ubiquitination and Degradation: The recruited E3 ligase ubiquitinates SHP2, marking it for degradation by the proteasome. .

Comparison with Similar Compounds

SHP2 protein degrader-2 is unique compared to other SHP2 inhibitors due to its ability to induce the degradation of SHP2 rather than merely inhibiting its activity. Similar compounds include:

This compound stands out due to its high potency and efficacy in degrading SHP2, making it a valuable tool in cancer research and therapy development .

Properties

Molecular Formula

C56H79ClN12O6S2

Molecular Weight

1115.9 g/mol

IUPAC Name

(2R,4S)-1-[(2R)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m1/s1

InChI Key

XJSPAQRZSJUBLB-ISSNAGQGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O

Origin of Product

United States

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